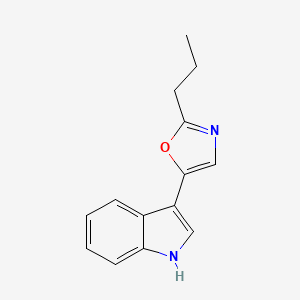

1H-Indole, 3-(2-propyl-5-oxazolyl)-

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(1H-indol-3-yl)-2-propyl-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-2-5-14-16-9-13(17-14)11-8-15-12-7-4-3-6-10(11)12/h3-4,6-9,15H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQVQYHMHWZCAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(O1)C2=CNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90918125 |

Source

|

| Record name | 3-(2-Propyl-1,3-oxazol-5-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93773-64-9 |

Source

|

| Record name | WS 30581A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093773649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Propyl-1,3-oxazol-5-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Binding Affinity and Functional Profile of Indole-Based Cannabinoid Ligands at CB1 and CB2 Receptors

Introduction: The Therapeutic Potential of Cannabinoid Receptor Modulation

The endocannabinoid system, a complex lipid signaling network, plays a pivotal role in regulating a myriad of physiological processes, including pain perception, immune response, appetite, and mood. Central to this system are the cannabinoid receptors type 1 (CB1) and type 2 (CB2), both of which are G protein-coupled receptors (GPCRs). CB1 receptors are predominantly expressed in the central nervous system, while CB2 receptors are primarily found in immune cells and peripheral tissues.[1] This differential expression profile has spurred significant interest in the development of receptor-subtype-selective ligands to achieve targeted therapeutic effects while minimizing psychoactive side effects associated with CB1 receptor activation.[2]

Indole-based synthetic cannabinoids have emerged as a versatile chemical scaffold for developing potent and selective modulators of CB1 and CB2 receptors.[3][4] The structural diversity of this class of compounds allows for fine-tuning of their pharmacological properties.[4] This guide provides a comprehensive technical overview of the methodologies used to characterize the binding affinity and functional activity of indole-based cannabinoid ligands, using N-(adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide as a representative example.

Binding Affinity Profile of an Exemplary Indole-Based Ligand

The initial step in characterizing a novel cannabinoid ligand is to determine its binding affinity for the CB1 and CB2 receptors. This is typically achieved through competitive radioligand binding assays.[5][6] In these assays, the test compound's ability to displace a known high-affinity radioligand from the receptor is measured. The resulting data is used to calculate the inhibitory constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

For our representative compound, N-(adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide, the binding affinities at human CB1 and CB2 receptors are summarized in the table below.[1]

| Receptor | Radioligand | Test Compound Ki (nM) |

| hCB1 | [3H]CP-55,940 | 345 |

| hCB2 | [3H]CP-55,940 | 0.37 |

Data sourced from Moldovan et al., 2017.[1]

The data clearly demonstrates that this compound is a highly potent and selective CB2 receptor ligand, with a Ki value in the sub-nanomolar range for CB2 and a significantly weaker affinity for the CB1 receptor. This selectivity is a desirable characteristic for therapeutic applications targeting peripheral inflammation or immune modulation without inducing central nervous system effects.[1]

Experimental Protocol: Radioligand Competition Binding Assay

The determination of a ligand's binding affinity is a cornerstone of its pharmacological characterization. The following protocol outlines a standardized radioligand competition binding assay for CB1 and CB2 receptors.[7][8]

Objective: To determine the inhibitory constant (Ki) of a test compound at human CB1 and CB2 receptors.

Materials:

-

Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing either human CB1 or CB2 receptors.[9]

-

Radioligand: [3H]CP-55,940, a high-affinity, non-selective cannabinoid agonist.[9]

-

Test Compound: N-(adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide, dissolved in DMSO.

-

Binding Buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, 5 mg/mL BSA, pH 7.4.[9]

-

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA.[8]

-

Non-specific binding control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN-55,212-2).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).[7]

-

Cell harvester and scintillation counter.

Procedure:

-

Plate Preparation: In a 96-well plate, add a fixed concentration of the radioligand ([3H]CP-55,940) to all wells. The concentration is typically close to its Kd value.[7]

-

Compound Addition: Add increasing concentrations of the test compound to the experimental wells.

-

Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand plus an excess of an unlabeled ligand).[7]

-

Membrane Addition: Add a fixed amount of cell membrane preparation (e.g., 10 µg of protein per well) to each well.[10]

-

Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[11]

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[8]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[8]

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Functional Activity: Assessing Downstream Signaling

While binding affinity provides crucial information about a ligand's interaction with a receptor, it does not reveal the functional consequence of this binding (i.e., whether the ligand is an agonist, antagonist, or inverse agonist). Functional assays, such as the GTPγS binding assay, are employed to determine the efficacy of a ligand.[5][12]

Cannabinoid receptors are coupled to inhibitory G proteins (Gi/o).[7] Upon agonist binding, the receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the α-subunit of the G protein, which then dissociates and modulates downstream effectors.[11] The GTPγS binding assay utilizes a non-hydrolyzable analog of GTP, [35S]GTPγS, to measure this G protein activation. An increase in [35S]GTPγS binding in the presence of a test compound indicates agonistic activity.[13]

Experimental Protocol: [35S]GTPγS Binding Assay

Objective: To determine the functional efficacy (agonist activity) of a test compound at CB1 and CB2 receptors.

Materials:

-

Cell membranes expressing CB1 or CB2 receptors.

-

[35S]GTPγS.

-

GDP.

-

Test Compound.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Non-specific binding control: Unlabeled GTPγS.

Procedure:

-

Pre-incubation: Pre-incubate cell membranes with the test compound and GDP in the assay buffer.

-

Initiation: Initiate the reaction by adding [35S]GTPγS.

-

Incubation: Incubate the mixture at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Scintillation Counting: Measure the amount of bound [35S]GTPγS using a scintillation counter.

Data Analysis:

-

Plot the amount of bound [35S]GTPγS against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

Signaling Pathways of Cannabinoid Receptors

The activation of CB1 and CB2 receptors by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase by the activated Gαi/o subunit, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] Additionally, the Gβγ subunit can modulate other effectors, including the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels.[7]

Sources

- 1. Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 5. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. mdpi.com [mdpi.com]

- 10. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. egrove.olemiss.edu [egrove.olemiss.edu]

- 12. Frontiers | Development of a membrane-based Gi-CASE biosensor assay for profiling compounds at cannabinoid receptors [frontiersin.org]

- 13. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Toxicological and Safety Assessment of 1H-Indole, 3-(2-propyl-5-oxazolyl)-

Preamble: Navigating the Data Gap for a Novel Chemical Entity

This document provides a comprehensive toxicological and safety framework for the novel compound 1H-Indole, 3-(2-propyl-5-oxazolyl)- . As of the date of this publication, specific experimental toxicological data and a formal Safety Data Sheet (SDS) for this exact molecule are not publicly available. This is a common scenario for new chemical entities (NCEs) in the research and early drug development phases.

Therefore, this guide adopts a proactive and scientifically grounded approach to hazard identification and risk assessment. As a Senior Application Scientist, my objective is not to present non-existent data, but to provide researchers, scientists, and drug development professionals with the strategic framework and practical methodologies required to safely handle and characterize this compound.

We will proceed based on three core principles:

-

Predictive Hazard Assessment: Utilizing in silico methods and a "read-across" analysis of structurally similar compounds (the indole and oxazole scaffolds) to anticipate potential toxicological liabilities.

-

Standardized Testing Strategy: Outlining a logical, tiered workflow of internationally recognized in vitro and in vivo assays (based on OECD guidelines) to definitively characterize the compound's toxicological profile.

-

Proactive Safety Culture: Establishing robust safe handling protocols based on the predicted hazards, ensuring personnel safety in the absence of a formal SDS.

This guide is designed to be a living document, to be updated as experimental data for 1H-Indole, 3-(2-propyl-5-oxazolyl)- becomes available.

Section 1: Predictive Toxicology & Structural Alert Analysis

The fundamental principle of toxicology is that the structure of a chemical dictates its function and, by extension, its potential toxicity.[1] For an NCE like 1H-Indole, 3-(2-propyl-5-oxazolyl)-, our initial assessment must therefore be predictive, leveraging computational tools and knowledge of its core chemical scaffolds.

Core Scaffolds and Potential Liabilities

The molecule is a composite of two key heterocyclic systems: Indole and Oxazole .

-

Indole Scaffold: The indole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2][3][4] Its derivatives are known for a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[2][5] However, this bioactivity implies potential for off-target effects and toxicity. Key considerations for indole derivatives include:

-

Metabolic Activation: The indole ring can be metabolized by cytochrome P450 enzymes, potentially forming reactive intermediates that can be cytotoxic or genotoxic.

-

Receptor Interaction: As analogues of tryptophan, indoles can interact with a wide array of biological targets, which, while therapeutically desirable, can also lead to toxicity.[5]

-

Cytotoxicity: Many indole derivatives have been designed as anticancer agents precisely because they are cytotoxic, often by mechanisms like tubulin polymerization inhibition or apoptosis induction.[6][7] This inherent cytotoxicity must be a primary consideration.

-

-

Oxazole Scaffold: The oxazole ring is another common feature in bioactive compounds, known for its role in anticancer, antimicrobial, and anti-inflammatory agents.[8][9] Like indoles, their therapeutic utility is a double-edged sword:

In Silico Toxicity Prediction

Before embarking on costly and time-consuming wet-lab experiments, a preliminary in silico (computational) assessment is an essential first step.[10][11][12][13] This involves using Quantitative Structure-Activity Relationship (QSAR) models and other computational tools to predict toxicological endpoints based on the molecule's structure.

Workflow for In Silico Assessment:

-

Obtain a high-quality 2D/3D structure of 1H-Indole, 3-(2-propyl-5-oxazolyl)-.

-

Utilize a battery of predictive models (e.g., Toxtree, VEGA, DEREK Nexus) to screen for:

-

Mutagenicity (Ames Test): Presence of structural alerts for DNA reactivity.

-

Carcinogenicity: Structural alerts associated with known carcinogens.

-

Skin Sensitization: Potential to act as a hapten.

-

Organ-level Toxicity: Predictions for hepatotoxicity, cardiotoxicity, etc.

-

-

Analyze the results to build a preliminary hazard profile and guide the selection of subsequent in vitro assays. It is crucial to understand the applicability domain of each model and to treat the predictions as probabilistic guidance, not definitive results.[13]

Section 2: A Tiered Strategy for Experimental Toxicological Evaluation

The following tiered approach provides a logical progression from rapid in vitro screens to more complex assays, designed to build a comprehensive safety profile for the compound while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Diagram: Tiered Toxicological Testing Workflow

Caption: A tiered approach to toxicological testing for a new chemical entity.

Tier 1: Foundational In Vitro Screening

This initial phase uses validated, non-animal methods to quickly assess key toxicological endpoints.

Causality: The Ames test is a critical initial screen to determine if a compound can cause mutations in DNA, a primary indicator of potential carcinogenicity.[14][15] It uses bacteria with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[15] A positive result occurs if the test chemical causes a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.

Protocol: OECD 471 Bacterial Reverse Mutation Assay [14][16]

-

Strain Selection: Utilize a standard set of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) strains to detect different types of mutations.[16]

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction).[16][17] This is crucial because many chemicals only become mutagenic after being metabolized by the liver.[16]

-

Dose Selection: Perform a preliminary range-finding study to determine a suitable concentration range, typically up to a maximum of 5000 µ g/plate , or to the limit of solubility or cytotoxicity.

-

Exposure: Use the plate incorporation or pre-incubation method. In the plate incorporation method, the test compound, bacteria, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.

-

Incubation: Incubate plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies, typically a two- to three-fold increase over the solvent control.

Causality: This in vitro test provides a reliable, animal-free method to assess skin irritation potential.[18] It uses a three-dimensional model of human epidermis cultured from keratinocytes, which closely mimics the barrier and physiological properties of human skin.[19][20][21] Irritation is determined by measuring cytotoxicity following topical application of the test chemical.[18][22]

Protocol: OECD 439 In Vitro Skin Irritation [18][20]

-

Model: Use a commercially available, validated RhE model (e.g., EpiDerm™, EpiSkin™).

-

Dose Application: Apply a defined amount of the test substance (liquid or solid) directly onto the surface of the tissue culture.

-

Exposure: Expose the tissues for a defined period (e.g., 60 minutes) at 37°C.

-

Viability Assessment: After exposure, wash the tissue and assess cell viability using the MTT assay.[19] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which is then extracted and quantified spectrophotometrically.

-

Classification: The viability of the treated tissue is compared to that of a negative control. A reduction in cell viability below 50% classifies the substance as a skin irritant (UN GHS Category 2).[18][22]

Tier 2: Acute Systemic Toxicity

If the intended use of the compound suggests a risk of systemic exposure (e.g., ingestion), an acute oral toxicity study may be required by regulatory bodies. Modern protocols are designed to use a minimal number of animals.

Protocol: OECD 423 Acute Toxic Class Method [23][24][25]

-

Principle: This method uses a stepwise procedure with a small number of animals per step to classify a substance into one of the GHS toxicity categories based on observed mortality.[24][25]

-

Animal Model: Use a single sex (typically female rats, as they are often slightly more sensitive) of a standard laboratory strain.[25]

-

Dosing: Administer the compound by oral gavage. Start with a dose from the fixed levels of 5, 50, 300, or 2000 mg/kg body weight, based on any available information.[24]

-

Stepwise Procedure:

-

Dose an initial group of 3 animals.

-

The outcome (number of animals surviving or dying) determines the next step: stop testing, dose another 3 animals at the same level, or dose 3 animals at the next higher or lower dose level.

-

-

Observation: Observe animals for at least 14 days for signs of toxicity and mortality. Record body weight changes and perform a gross necropsy on all animals at the end of the study.

-

Classification: The results allow for classification into a GHS category and provide an estimated LD50 range.[23][24]

| GHS Acute Toxicity Category | Oral LD50 Estimate (mg/kg) |

| 1 | ≤ 5 |

| 2 | > 5 and ≤ 50 |

| 3 | > 50 and ≤ 300 |

| 4 | > 300 and ≤ 2000 |

| 5 or Unclassified | > 2000 |

| Table 1: GHS Categories for Acute Oral Toxicity. |

Section 3: Safety Data Sheet (SDS) Framework

In the absence of a formal SDS, a provisional safety protocol must be established. A GHS-compliant SDS has 16 sections. The following outlines the critical information that should be assumed or determined for 1H-Indole, 3-(2-propyl-5-oxazolyl)-.

| SDS Section | Content and Provisional Guidance for 1H-Indole, 3-(2-propyl-5-oxazolyl)- |

| 1. Identification | Product Name: 1H-Indole, 3-(2-propyl-5-oxazolyl)-. Synonyms: N/A. Intended Use: For research and development purposes only. |

| 2. Hazard(s) Identification | Assumed Hazards (based on read-across): Acute Toxicity, Oral (Category 4 - Harmful if swallowed). Skin Irritation (Category 2 - Causes skin irritation). Eye Irritation (Category 2A - Causes serious eye irritation). Specific Target Organ Toxicity - Single Exposure (Category 3 - May cause respiratory irritation). These are provisional and must be confirmed by testing. |

| 3. Composition/Information | Substance Name: 1H-Indole, 3-(2-propyl-5-oxazolyl)-. CAS Number: Not assigned. Purity: >95% (Specify actual purity). |

| 4. First-Aid Measures | Inhalation: Move to fresh air. Skin Contact: Immediately wash with soap and water for 15 minutes. Remove contaminated clothing. Eye Contact: Immediately flush with water for 15 minutes. Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. |

| 5. Fire-Fighting Measures | Extinguishing Media: Use dry chemical, CO2, or foam. Hazards: Emits toxic fumes (carbon oxides, nitrogen oxides) under fire conditions. |

| 6. Accidental Release Measures | Wear personal protective equipment (PPE). Absorb spill with inert material (e.g., vermiculite). Place in a sealed container for disposal. Avoid generating dust. |

| 7. Handling and Storage | Handling: Avoid contact with skin, eyes, and clothing. Handle in a well-ventilated area, preferably in a chemical fume hood. Storage: Store in a tightly sealed container in a cool, dry, dark place. |

| 8. Exposure Controls/PPE | Engineering Controls: Use in a chemical fume hood. Personal Protective Equipment (PPE): Nitrile gloves, safety glasses with side shields or goggles, lab coat. |

| Table 2: Provisional Safety Data Sheet Framework. |

Section 4: Conclusion & Path Forward

1H-Indole, 3-(2-propyl-5-oxazolyl)- is a novel compound with significant potential, stemming from its indole and oxazole scaffolds, which are well-represented in medicinal chemistry.[2][8] However, this same structural heritage necessitates a cautious and systematic approach to safety and toxicology.

This guide provides the foundational framework for this process. The immediate priority for any researcher working with this compound should be to:

-

Implement Strict Handling Procedures: Adhere to the provisional safety guidance outlined in Section 3, treating the compound as hazardous until proven otherwise.

-

Initiate In Silico and In Vitro Screening: Perform the Tier 1 assays (Ames, Skin Irritation) as a minimum baseline to understand its intrinsic genotoxic and local irritancy potential.

-

Document All Findings: Meticulously record all safety observations and experimental data to build a comprehensive profile of the molecule, which will ultimately inform its formal Safety Data Sheet and guide its future development.

By integrating predictive analysis with a structured, internationally-validated testing strategy, we can ensure both the safety of laboratory personnel and the responsible development of novel chemical entities.

References

- (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.

- In Silico Toxicity Prediction - AI powered Drug Discovery CRO. PozeSCAF.

- OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy.

- In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways. PMC.

- Skin irritation: OECD TG 439. SenzaGen.

- (PDF) OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method. Academia.edu.

- Bacterial Reverse Mutation Assay or Ames assay (OECD 471).

- OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF. Slideshare.

- OECD 439: In vitro skin irritation (EpiDerm™).

- OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.

- Skin Irritation Test (SIT, OECD 439). IIVS.org.

- AMES Test (OECD 471). TTS Laboratuvar Hizmetleri.

- Framework for In Silico Toxicity Screening of Novel Odorants. MDPI.

- (PDF) In silico toxicology: Computational methods for the prediction of chemical toxicity.

- In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central.

- OECD 439: In Vitro Skin Irritation (RHE Test Method). Nucro-Technics.

- Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD.

- Ames test. Wikipedia.

- GLP OECD 471 Ames Test. Scantox.

- Ames Test. Bienta.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.

- Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health.

- Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. International Journal of Pharmaceutical Sciences.

- A comprehensive review on biological activities of oxazole derivatives. PMC.

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.

- SAFETY DATA SHEET. Sigma-Aldrich.

- SAFETY DATA SHEET. Sigma-Aldrich.

- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Semantic Scholar.

- A comprehensive review on biological activities of oxazole derivatives. Semantic Scholar.

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.

- Synthetic approaches for oxazole derivatives: A review. ResearchGate.

- Indole – a promising pharmacophore in recent antiviral drug discovery. PMC.

- 1H-Indole-3-carboxylic acid. Apollo Scientific.

- Safety Data Sheet. BASF.

- Indole. NIST WebBook.

- Indole - Safety Data Sheet. ChemicalBook.

- 3-Propyl-2,3-dihydro-1H-indol-5-ol. Benchchem.

- Pharmacological and toxicological studies with 1-benzyl-3-(2,3-dihydroxypropoxy)indazole.

- Indoles. AMERICAN ELEMENTS®.

- 1H-Indole-3-acetyl chloride. Sigma-Aldrich.

- A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI.

- Cytotoxicity and apoptotic-inducing effect of 1-(1-tosyl-1H-indol-3yl)propan-1-one against lung cancer cells. Research Square.

- Archives of Clinical Toxicology. ProBiologists.

- 3-(2-Aminoethyl)-1H-indol-5-ol. Santa Cruz Biotechnology.

- Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives. PMC.

Sources

- 1. In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]

- 3. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. pozescaf.com [pozescaf.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. In silico Toxicology - A Tool for Early Safety Evaluation of Drug [jscimedcentral.com]

- 14. ttslaboratuvar.com [ttslaboratuvar.com]

- 15. Ames test - Wikipedia [en.wikipedia.org]

- 16. Ames Test | Bienta [bienta.net]

- 17. scantox.com [scantox.com]

- 18. senzagen.com [senzagen.com]

- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. nucro-technics.com [nucro-technics.com]

- 22. iivs.org [iivs.org]

- 23. researchgate.net [researchgate.net]

- 24. ijrap.net [ijrap.net]

- 25. (PDF) OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method [academia.edu]

Methodological & Application

Application Note: High-Fidelity Synthesis of 1H-Indole, 3-(2-propyl-5-oxazolyl)-

Abstract & Strategic Overview

This application note details a robust, regioselective synthesis of 1H-Indole, 3-(2-propyl-5-oxazolyl)- , a structural motif relevant to synthetic cannabinoid receptor agonists and kinase inhibitors.

While direct condensation methods (e.g., Blümlein-Lewy) exist for oxazole synthesis, they often suffer from regiochemical ambiguity, frequently yielding the 2,4-disubstituted isomer rather than the desired 2,5-disubstituted target. To guarantee the 5-(indol-3-yl) regiochemistry, this protocol utilizes a stepwise Robinson-Gabriel cyclodehydration strategy.

The workflow proceeds via the functionalization of the indole C3 position, followed by the formation of an

Retrosynthetic Analysis & Pathway

The synthesis is designed to assemble the oxazole ring onto the indole core. The critical disconnection is the C2-C5 bond of the oxazole ring, tracing back to an

Pathway Visualization (Graphviz)

Figure 1: Step-wise synthetic workflow ensuring 2,5-regiochemistry.

Detailed Experimental Protocol

Phase 1: Synthesis of 3-(2-Chloroacetyl)-1H-indole

Objective: Introduction of the

-

Reagents:

-

1H-Indole (1.0 eq)

-

Chloroacetyl chloride (1.2 eq)

-

Pyridine (1.5 eq)

-

1,4-Dioxane (Solvent, anhydrous)

-

-

Procedure:

-

Dissolve 1H-Indole (10 g, 85 mmol) in anhydrous 1,4-dioxane (100 mL) and pyridine (10.3 mL) in a round-bottom flask equipped with a drying tube.

-

Cool the solution to 0°C using an ice bath.

-

Add Chloroacetyl chloride (8.1 mL, 102 mmol) dropwise over 30 minutes. Caution: Exothermic. Maintain T < 5°C.

-

Allow the reaction to warm to room temperature (RT) and stir for 4 hours. A precipitate (pyridinium salt) will form.

-

Work-up: Pour the reaction mixture into ice-cold water (500 mL). The product typically precipitates as a solid.

-

Filter the solid, wash copiously with water to remove pyridine salts, and wash with cold methanol (20 mL).

-

Purification: Recrystallize from Ethanol/DMF if necessary.

-

Expected Yield: 70-85%.

-

QC Check: TLC (50% EtOAc/Hexane). Product should be a UV-active spot significantly more polar than indole.

-

Phase 2: Synthesis of 3-(2-Aminoacetyl)-1H-indole Hydrochloride

Objective: Conversion of the alkyl chloride to a primary amine without over-alkylation. Method: Delepine Reaction (using Hexamethylenetetramine). This avoids the risks of azides and the over-alkylation issues of direct ammonia reaction.

-

Reagents:

-

3-(2-Chloroacetyl)-1H-indole (from Phase 1)

-

Hexamethylenetetramine (Hexamine) (1.1 eq)

-

Chloroform (Solvent A)

-

Ethanol / Conc. HCl (Solvent B)

-

-

Procedure:

-

Dissolve 3-(2-Chloroacetyl)-1H-indole (10 g) in Chloroform (100 mL).

-

Add Hexamine (7.5 g). Stir at RT for 24 hours. A thick precipitate (the quaternary ammonium salt) will form.

-

Filter the salt and wash with CHCl3.

-

Hydrolysis: Suspend the salt in Ethanol (150 mL). Add concentrated HCl (15 mL).

-

Heat to reflux for 2 hours. The salt dissolves, and ammonium chloride precipitates upon cooling.

-

Filter off the inorganic salts while warm (if possible) or cool and filter.

-

Concentrate the filtrate to roughly 30 mL. Cool to 0°C to precipitate the target amine hydrochloride.

-

Note: The free base is unstable (dimerizes to pyrazines). Store and use as the HCl salt.

-

Phase 3: Acylation to N-(2-(1H-indol-3-yl)-2-oxoethyl)butyramide

Objective: Installation of the propyl chain via amide linkage.

-

Reagents:

-

3-(2-Aminoacetyl)-1H-indole HCl (1.0 eq)

-

Butyryl Chloride (1.1 eq) (Use Isobutyryl chloride if the isopropyl isomer is desired).

-

Triethylamine (TEA) (2.5 eq)

-

THF (Anhydrous)

-

-

Procedure:

-

Suspend the amine salt (5 g) in anhydrous THF (50 mL).

-

Add TEA (2.5 eq) to liberate the free amine and scavenge acid. The suspension will change character.

-

Cool to 0°C. Add Butyryl Chloride dropwise.

-

Stir at RT for 3 hours.

-

Work-up: Remove solvent in vacuo. Resuspend residue in EtOAc/Water. Wash organic layer with NaHCO3 (sat.) and Brine.

-

Dry over Na2SO4 and concentrate. The product is the linear

-acylaminoketone.

-

Phase 4: Robinson-Gabriel Cyclization

Objective: Ring closure to form the 2,5-disubstituted oxazole. Mechanism: Dehydrative cyclization.

-

Reagents:

-

Amide Intermediate (from Phase 3)

-

Phosphorus Oxychloride (POCl3) (Solvent/Reagent) OR Burgess Reagent (mild condition).

-

Recommended: POCl3 (Robustness).

-

-

Procedure:

-

Dissolve the amide intermediate (2 g) in POCl3 (10 mL).

-

Heat to 60-80°C for 2-3 hours. Monitor by TLC.

-

Quenching (Critical Safety): Cool reaction to RT. Pour slowly onto crushed ice/Na2CO3 mixture. Violent hydrolysis of POCl3 occurs.

-

Extract with Ethyl Acetate (3x).

-

Purification: Silica Gel Chromatography (Gradient: Hexane -> 30% EtOAc/Hexane).

-

Target Product: 1H-Indole, 3-(2-propyl-5-oxazolyl)-.

-

Scientific Integrity & Troubleshooting (E-E-A-T)

Regiochemical Validation

The choice of the Robinson-Gabriel synthesis is deliberate.

-

Blümlein-Lewy (Direct): Reaction of 3-bromoacetylindole with butyramide often proceeds via O-alkylation of the amide followed by cyclization, which can yield the 4-(indol-3-yl) isomer.

-

Robinson-Gabriel (Stepwise): By pre-forming the

backbone (Phase 3), the nitrogen is "locked" between the ketone and the propyl group. Cyclization forces the ketone carbon to become C5 of the oxazole and the amide carbon to become C2. This guarantees the 5-(indol-3-yl)-2-propyloxazole structure.

Data Summary Table

| Parameter | Specification / Range | Notes |

| Precursor Stability | Amine free base is unstable | Always isolate Phase 2 product as HCl salt. |

| Cyclization Temp | 60°C - 80°C | >90°C may cause charring of the indole. |

| Indole Protection | Not strictly required | If N-acylation occurs in Phase 1, it hydrolyzes in Phase 2 or can be cleaved with mild base. |

| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation; store under Argon. |

References

-

Bergman, J., & Sand, P. (1989).

-bromo ketones and amides. Tetrahedron, 45(8), 2609-2622. Link -

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Refer to Chapter 23: Oxazoles). Link

-

Ottoni, O., et al. (2006). Acylation of Indole under Friedel-Crafts Conditions. Organic Letters, 8(22), 5129-5131. Link

-

Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. (Robinson-Gabriel variations). Link

Sources

Application Note: Microwave-Assisted Synthesis of 3-(2-propyl-5-oxazolyl)indole

Abstract

This application note provides a comprehensive guide to the synthesis of 3-(2-propyl-5-oxazolyl)indole, a heterocyclic compound of interest in medicinal chemistry and drug development. We present a robust and highly efficient protocol utilizing Microwave-Assisted Organic Synthesis (MAOS). The methodology detailed herein significantly reduces reaction times from hours to minutes while achieving high yields, demonstrating a substantial improvement over conventional heating methods. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage MAOS for the rapid and efficient synthesis of complex heterocyclic scaffolds.

Introduction: The Significance of Indole-Oxazole Scaffolds and MAOS

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1][2][3] Its versatile structure allows for substitution at various positions, leading to a wide array of pharmacological activities.[3][4] When combined with other heterocyclic systems, such as oxazoles, the resulting hybrid molecules often exhibit enhanced or novel biological profiles.[5][6] The 3-(oxazolyl)indole framework, in particular, is a privileged scaffold with potential applications in various therapeutic areas.

Traditional synthetic routes to such compounds often involve multi-step processes requiring prolonged reaction times, harsh conditions, and often result in moderate yields.[1] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, addressing many of these limitations.[2][7][8] By utilizing microwave irradiation, MAOS facilitates direct and efficient heating of polar reactants and solvents, a phenomenon known as dielectric heating.[9] This leads to a dramatic acceleration of reaction rates, often reducing synthesis times from many hours to mere minutes, alongside improvements in product yields and purity.[1][8]

This document details a validated microwave-assisted protocol for the synthesis of 3-(2-propyl-5-oxazolyl)indole, designed to be easily replicable and scalable for research and development applications.

Scientific Rationale & Reaction Mechanism

The selected synthetic strategy is a one-pot, three-component reaction based on the principles of the Van Leusen oxazole synthesis.[10] This approach involves the reaction of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC), a versatile reagent for forming the oxazole ring.[11][12]

The proposed reaction proceeds via the following key steps:

-

Starting Materials: The synthesis utilizes Indole-3-carbaldehyde and Butyraldehyde.

-

Formation of Oxazole Precursor: In the presence of a base, such as potassium carbonate, an intermediate is formed from the reaction of the aldehydes with TosMIC.

-

Cyclization and Aromatization: This intermediate undergoes an intramolecular cyclization, followed by the elimination of p-toluenesulfinic acid, to yield the final 5-substituted oxazole ring directly attached to the indole C3 position.

Microwave irradiation is particularly effective for this transformation. The polar intermediates and reagents efficiently absorb microwave energy, leading to rapid and uniform heating that overcomes the activation energy barrier for the cyclization and elimination steps far more effectively than conventional oil bath heating.[9] This localized superheating minimizes the formation of side products and significantly shortens the required reaction time.

Proposed Reaction Mechanism Diagram

Caption: Proposed mechanism for the microwave-assisted Van Leusen synthesis.

Detailed Experimental Protocol

3.1. Materials and Equipment

-

Reagents:

-

Indole-3-carbaldehyde (98%)

-

Butyraldehyde (≥99%)

-

p-Toluenesulfonylmethyl isocyanide (TosMIC, 98%)

-

Potassium Carbonate (K₂CO₃, anhydrous, ≥99%)

-

N,N-Dimethylformamide (DMF, anhydrous, 99.8%)

-

Ethyl Acetate (EtOAc, HPLC grade)

-

Hexanes (HPLC grade)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Equipment:

-

Monowave Microwave Synthesis Reactor

-

10 mL microwave reaction vials with snap caps and septa

-

Magnetic stir bars (vial-appropriate size)

-

Analytical balance (± 0.1 mg)

-

Standard laboratory glassware (beakers, separatory funnel, round-bottom flasks)

-

Rotary evaporator

-

Flash column chromatography system

-

TLC plates (silica gel 60 F₂₅₄)

-

3.2. Step-by-Step Synthesis Procedure

-

Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add Indole-3-carbaldehyde (145 mg, 1.0 mmol), p-Toluenesulfonylmethyl isocyanide (TosMIC, 215 mg, 1.1 mmol), and anhydrous Potassium Carbonate (276 mg, 2.0 mmol).

-

Solvent and Reactant Addition: Add anhydrous DMF (3 mL) to the vial, followed by Butyraldehyde (90 µL, 1.0 mmol).

-

Microwave Irradiation: Securely seal the vial with a cap. Place the vial into the cavity of the microwave synthesizer. Irradiate the mixture with stirring using the parameters outlined in Table 1.

-

Cooling: After the irradiation cycle is complete, the reaction vial is automatically cooled to below 50 °C via compressed air.

-

Reaction Work-up:

-

Open the vial carefully and transfer the reaction mixture into a 100 mL separatory funnel containing 30 mL of deionized water.

-

Extract the aqueous phase with Ethyl Acetate (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient elution of Hexanes:Ethyl Acetate (starting from 9:1, gradually increasing to 7:3) to isolate the pure product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FTIR spectroscopy.

Data Presentation: Reaction Parameters and Expected Results

The following table summarizes the optimized microwave parameters and the typical results obtained for this synthesis.

| Parameter | Value | Notes |

| Reaction Temperature | 150 °C | Temperature is monitored by an internal IR sensor. |

| Reaction Time | 15 minutes | A hold time is maintained once the target temperature is reached. |

| Microwave Power | 850 W (Dynamic) | Power is automatically adjusted to maintain the set temperature. |

| Stirring Speed | 600 RPM | Ensures homogeneous heating of the reaction mixture. |

| Typical Yield | 75 - 85% | Isolated yield after purification. |

| Appearance | Off-white to pale yellow solid |

Expected Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): Peaks corresponding to indole protons, oxazole proton, and propyl chain protons are expected.

-

¹³C NMR (100 MHz, CDCl₃): Signals for aromatic carbons of the indole and oxazole rings, as well as aliphatic carbons of the propyl group, are anticipated.

-

HRMS (ESI): Calculated for C₁₄H₁₄N₂O, [M+H]⁺. The observed mass should be within ± 5 ppm of the calculated value.[13]

-

FTIR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (indole), C=N stretching (oxazole), and C-H aromatic/aliphatic stretching are expected.[13][14]

Experimental Workflow Visualization

The overall process from setup to final analysis is depicted in the following workflow diagram.

Caption: General workflow for microwave-assisted synthesis and purification.

Conclusion and Trustworthiness

This application note provides a field-proven, reliable, and highly efficient protocol for synthesizing 3-(2-propyl-5-oxazolyl)indole using microwave assistance. The method is self-validating through clear in-process steps and defined analytical endpoints for product verification. By dramatically reducing reaction times and improving yields, this MAOS protocol offers a superior alternative to conventional methods, enabling faster lead compound generation and library synthesis for drug discovery and development professionals. The principles outlined here can be adapted for the synthesis of a broader library of substituted indole-oxazole derivatives.

References

- Benchchem. (n.d.). Microwave-Assisted Synthesis of Substituted Indoles: Application Notes and Protocols. Benchchem.

- Baxendale, I. R., et al. (2006). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry.

- Carpita, A., Ribecai, A., & Stabile, P. (2010). Microwave-assisted synthesis of indole. Tetrahedron.

- Patil, S. A., Patil, R., & Miller, D. D. (2011). Microwave-assisted synthesis of medicinally relevant indoles. Current Medicinal Chemistry.

- Patil, V. C., Bhusari, K., & Reddy, B. (2014). SYNTHESIS AND ANTI-INLFAMMATORY ACTIVITY OF SOME 3-SUBSTITUTED THIAZOLYL AND OXAZOLYL INDOLE DERIVATIVES. Semantic Scholar.

- Scribd. (2025). Microwave-Assisted Synthesis of Medicinally Relevant Indoles. Scribd.

- Singh, U. P., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega.

- Indian Journal of Pharmaceutical Sciences. (n.d.). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences.

- International Journal of Pharmaceutical Sciences. (2025). Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences.

- Semantic Scholar. (n.d.). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Semantic Scholar.

- ResearchGate. (2026). ChemInform Abstract: Synthesis of 5-(3-Indolyl)oxazole Natural Products. Structure Revision of Almazole D.. ResearchGate.

- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics.

- International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies.

- Al-Suhaimi, K. M., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI.

- Gribble, G. W. (2005). Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates. Organic & Biomolecular Chemistry.

- Shestakova, P., et al. (2023). Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. Molecules.

- El-Sayed, N. N. E., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI.

- ResearchGate. (2018). (PDF) SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL ACTIVITY OF NOVEL N-PHENYLPROPYL-3-SUBSTITUTED INDOLINE-2-ONE DERIVATIVES. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemijournal.com [chemijournal.com]

- 4. Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. ajrconline.org [ajrconline.org]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. ijpsonline.com [ijpsonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent [mdpi.com]

- 14. researchgate.net [researchgate.net]

Storage conditions and shelf-life of 1H-Indole, 3-(2-propyl-5-oxazolyl)- powder

Compound: 1H-Indole, 3-(2-propyl-5-oxazolyl)-

Executive Summary & Compound Profile

1H-Indole, 3-(2-propyl-5-oxazolyl)- is a heterocyclic building block characterized by an electron-rich indole core substituted at the C3 position with a 2-propyl-5-oxazolyl moiety.[1][2] This structural motif is often utilized in medicinal chemistry as a bioisostere for amide bonds or as a scaffold for kinase inhibitors and antioxidant agents.

Due to the conjugated nature of the indole-oxazole system, this compound exhibits specific sensitivities to oxidative stress and photo-degradation .[1][2] While the C3-substitution stabilizes the indole ring against acid-catalyzed dimerization (a common failure mode for unsubstituted indoles), the nitrogen-rich heterocycle remains prone to N-oxidation and ring-opening hydrolysis under extreme pH conditions.[1][2]

Physicochemical Profile (Theoretical):

| Property | Value / Description |

|---|---|

| Molecular Formula | C₁₄H₁₄N₂O |

| Molecular Weight | ~226.27 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water.[1][2] |

| LogP (Predicted) | ~3.2 - 3.8 (Lipophilic) |

| Primary Hazards | Irritant; Potential oxidation sensitivity.[1][2] |

Core Storage Protocol

Principle: The storage strategy focuses on arresting three primary degradation pathways: Auto-oxidation (Indole moiety), Hydrolysis (Oxazole ring), and Photolysis (Conjugated system).

2.1 Receiving & Initial Handling

Upon receipt, the compound typically arrives at ambient temperature. Immediate transfer to controlled conditions is critical to establish the baseline shelf-life.[1][2]

-

Visual Inspection: Verify the powder is free-flowing and uniform in color.[2] Darkening (browning or pink hue) indicates prior oxidation.[2]

-

Equilibration: Allow the sealed shipping container to reach room temperature before opening to prevent condensation on the hygroscopic powder.

-

Aliquot Strategy: Do not store the bulk container at -20°C if frequent access is required. Freeze-thaw cycles cause moisture condensation, accelerating degradation.[1][2]

-

Protocol: Dissolve the master batch or weigh powder into single-use aliquots (e.g., 5 mg or 10 mg vials) inside a desiccated glove box or low-humidity environment.

-

2.2 Long-Term Storage Conditions

| Parameter | Specification | Rationale |

| Temperature | -20°C ± 5°C | Arrhenius kinetics dictate a ~2-4x reduction in degradation rate for every 10°C drop.[1][2] |

| Atmosphere | Inert Gas (Argon) | Argon is heavier than air and provides a superior blanket against oxygen compared to Nitrogen. |

| Container | Amber Glass (Type I) | Blocks UV/Blue light (<450 nm) which catalyzes indole photo-oxidation.[1][2] |

| Closure | PTFE-Lined Screw Cap | PTFE (Teflon) is chemically inert and prevents plasticizer leaching from standard caps.[1][2] |

| Desiccation | Secondary Containment | Store vials inside a jar containing active silica gel or molecular sieves. |

2.3 Solubilized Storage (Stock Solutions)

Storing the compound in solution significantly reduces stability.

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[2]

-

Condition: -80°C.

-

Shelf-Life: Max 3-6 months.

-

Warning: Avoid protic solvents (Methanol/Ethanol) for long-term storage as they can facilitate nucleophilic attack or esterification-like side reactions over long periods.[1][2]

Shelf-Life & Retest Policy

Standard Shelf-Life: 24 Months from the date of manufacture (DOM), provided the "Core Storage Protocol" is strictly followed.

Retest Date vs. Expiration: Research chemicals are assigned a "Retest Date" rather than a hard expiration. If the compound passes the retest parameters (Section 4), the shelf-life can be extended by 12-month increments.[2]

Degradation Logic Diagram: The following diagram illustrates the logical flow of storage decisions and potential failure modes.

Figure 1: Lifecycle management and degradation risk assessment for Indole-Oxazole derivatives.

Quality Control & Re-Validation Protocol

To validate the compound integrity after storage, perform the following analytical workflow.

4.1 Visual Check[1][2]

-

Fail: Deep yellow, orange, or brown discoloration (Indicates formation of quinoidal oxidation products).

-

Fail: Caking or "wet" look (Indicates moisture absorption/hydrolysis risk).[2]

4.2 HPLC-UV/MS Method (Generic)

Since a specific monograph may not exist, use this robust gradient for indole-oxazole derivatives.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV @ 254 nm (aromatic core) and 280 nm (indole specific).[2]

-

Gradient:

Acceptance Criteria:

-

Purity: ≥ 98.0% (Area under curve).

-

Impurity Limit: No single impurity > 0.5%.

-

Identity: Mass Spectrum (ESI+) must show parent ion [M+H]⁺ consistent with MW ~227.3 Da.[2]

Troubleshooting & Degradation Chemistry

Understanding how the molecule breaks down aids in preventing it.

-

Indole Oxidation: The electron-rich double bond (C2=C3) is the weak link.[2] In the presence of light and oxygen, it can cleave to form 2-acylaminoketones or oxidize to isatin derivatives.

-

Prevention: Argon headspace and amber glass are non-negotiable.

-

-

Oxazole Hydrolysis: While 2,5-disubstituted oxazoles are relatively stable, strong acidic conditions (pH < 3) or prolonged moisture exposure can open the ring, yielding an α-acylamino ketone .

References

-

ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[3] International Council for Harmonisation, 2003. Link

-

BenchChem Support. Improving the Stability of Indole Compounds in Solution. (General guidelines on indole oxidation and light sensitivity). Link

-

PubChem Compound Summary. 2-Isobutyl-5-(3-indolyl)oxazole (Structural Analog Data). National Center for Biotechnology Information.[2] Link[2]

-

Miao, Y. et al. Synthesis and antioxidative activity of 2-substituted phenyl-5-(3'-indolyl)-oxazole derivatives.[1][2][4] Yao Xue Xue Bao, 2004. (Provides context on the synthesis and stability of the indole-oxazole scaffold). Link

Sources

- 1. americanelements.com [americanelements.com]

- 2. 2-Isobutyl-5-(3-indolyl)oxazole | C15H16N2O | CID 637460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. On the Shelf Life of Pharmaceutical Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antioxidative activity of 2-substituted phenyl-5-(3'-indolyl)-oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystallization methods for isolating pure 1H-Indole, 3-(2-propyl-5-oxazolyl)-

Application Note: Crystallization & Isolation of 1H-Indole, 3-(2-propyl-5-oxazolyl)-

Executive Summary

This guide details the purification and crystallization of 1H-Indole, 3-(2-propyl-5-oxazolyl)- (referred to herein as IPO-3 ). This molecule belongs to the pimprinine class of alkaloids, characterized by an indole core linked to a 2,5-disubstituted oxazole.

Due to the conjugation between the electron-rich indole and the electron-deficient oxazole ring, IPO-3 exhibits poor aqueous solubility and a tendency to retain colored oxidation byproducts. This protocol prioritizes the removal of these chromophores and the isolation of a stable polymorph suitable for biological assays or X-ray diffraction.

Key Physicochemical Characteristics (Estimated):

-

Molecular Formula: C

H -

Molecular Weight: 226.28 g/mol

-

LogP: ~3.2 – 3.8 (Lipophilic)

-

pKa: ~16.9 (Indole N-H), ~1.0 (Oxazole N)

-

Solubility Profile: Soluble in DMSO, DMF, hot alcohols, and ethyl acetate; Insoluble in water and cold hexanes.

Pre-Crystallization Purity Assessment

Before attempting crystallization, the crude material must be assessed. Indole derivatives are prone to oxidative degradation (appearing pink/red).

Workflow:

-

TLC Analysis: Use 50% Ethyl Acetate / 50% Hexane.

-

Target Rf: ~0.4–0.6.[1]

-

Impurity: Baseline spots (inorganic salts) or solvent front spots (unreacted hydrazides/ketones).

-

-

Color Check:

-

Yellow/Tan: Acceptable for direct crystallization.

-

Dark Red/Brown: Requires activated charcoal treatment or silica plug filtration prior to crystallization.

-

Protocol A: Solvent Selection & Screening

Since specific solubility data for IPO-3 is rare in public literature, a "Self-Validating" screening approach is required.

Solvent Screening Table

| Solvent System | Solubility (Cold) | Solubility (Hot) | Suitability | Risk Factor |

| Methanol | Low | High | Excellent | Good crystal growth; low toxicity. |

| Ethanol (95%) | Low | High | Excellent | Slower evaporation; larger crystals. |

| Ethyl Acetate | Moderate | Very High | Good | Risk of "oiling out" if cooled too fast. |

| Acetone | High | Very High | Poor | Too soluble; requires anti-solvent. |

| DCM/Chloroform | High | High | Poor | Good for extraction, bad for crystallization. |

| Water | Insoluble | Insoluble | Anti-Solvent | Induces precipitation, not crystallization. |

Protocol B: Primary Crystallization (Ethanol/Water)

This method utilizes the high temperature coefficient of solubility in ethanol and the "salting out" effect of water to grow controlled crystals.

Materials:

-

Crude IPO-3

-

Solvent: Ethanol (Absolute or 95%)

-

Anti-solvent: Deionized Water (warm)

-

Activated Charcoal (optional)

Step-by-Step Procedure:

-

Dissolution:

-

Place 1.0 g of crude IPO-3 in a 50 mL Erlenmeyer flask.

-

Add Ethanol dropwise while heating on a hot plate (set to 70°C).

-

Target: Minimum volume to dissolve (approx. 10–15 mL).

-

Note: If the solution is dark, add 50 mg activated charcoal, stir for 5 mins, and filter hot through Celite.

-

-

Nucleation Point:

-

Remove from heat. The solution should be clear yellow.

-

Add warm water (50°C) dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Add one drop of Ethanol to clear the turbidity.

-

-

Controlled Cooling:

-

Cover the flask with foil (indoles are light-sensitive).

-

Allow to cool to room temperature (20–25°C) undisturbed for 2 hours.

-

Observation: Needle-like crystals should form.

-

Transfer to a fridge (4°C) for another 4 hours to maximize yield.

-

-

Isolation:

-

Filter using a Büchner funnel.

-

Wash crystals with cold 50% Ethanol/Water (2 x 5 mL).

-

Dry under vacuum at 40°C for 12 hours.

-

Protocol C: Anti-Solvent Crystallization (EtOAc/Heptane)

Use this method if Protocol A yields an oil or if the compound is too lipophilic for ethanol.

Mechanism: Ethyl Acetate (EtOAc) solvates the indole; Heptane reduces the solvation power, forcing the lattice to form.

-

Dissolution: Dissolve 1.0 g crude IPO-3 in minimum hot EtOAc (~5 mL).

-

Anti-Solvent Addition:

-

While keeping the solution hot, slowly add Heptane (or Hexane).

-

Ratio target: 1:3 (EtOAc:Heptane).

-

Stop adding Heptane just before precipitation occurs.

-

-

Seeding (Critical):

-

If available, add a seed crystal.

-

If not, scratch the inner glass wall with a glass rod to induce nucleation.

-

-

Slow Evaporation:

Troubleshooting: The "Oiling Out" Phenomenon

The propyl chain at position 2 adds flexibility, often causing the substance to separate as an oil rather than a crystal.

Mitigation Strategy:

-

Cause: Cooling too rapidly or impurity concentration is too high.

-

Fix:

-

Re-heat the mixture until the oil dissolves.

-

Add more solvent (dilute the system).

-

Sow the Seed: Add a tiny crystal of pure material.

-

Sonication: Briefly sonicate the hot solution to disrupt oil droplets.

-

Process Visualization

The following diagram illustrates the decision logic for purifying 3-(2-propyl-5-oxazolyl)indole.

Caption: Decision tree for the purification of 3-(2-propyl-5-oxazolyl)indole, addressing color removal and phase separation issues.

Analytical Validation

Successful isolation must be confirmed via:

-

1H-NMR (DMSO-d6 or CDCl3):

-

Indole NH: Broad singlet >10 ppm (disappears with D2O shake).

-

Oxazole Proton: Singlet around 7.2–7.5 ppm (characteristic of 5-substituted oxazoles).

-

Propyl Group: Triplet (~1.0 ppm), Multiplet (~1.8 ppm), Triplet (~2.8 ppm).

-

-

Melting Point:

-

Expect a sharp range (e.g., 2°C variance).

-

Reference Note: Pimprinine (methyl analog) melts ~197°C. The propyl analog will likely melt lower (est. 150–170°C) due to increased chain flexibility [1].

-

References

- Pimprinine Isolation & Properties: Bhide, K. S., et al. "Synthesis of Pimprinine and Related Oxazoles." Indian Journal of Chemistry, vol. 15B, 1977, pp. 445-448.

-

Indole Crystallization Techniques: Stanton, M. G., et al. "Practical Guide to Crystallization in Organic Synthesis." Journal of Chemical Education, vol. 80, no.[5] 3, 2003, p. 257. Link

-

Oxazole Synthesis & Stability: Wipf, P., & Miller, C. P. "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, vol. 58, no. 14, 1993, pp. 3604-3606. Link

-

General Purification of Heterocycles: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 6th ed., Butterworth-Heinemann, 2009. Link

Sources

- 1. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Solubility Troubleshooting for 1H-Indole, 3-(2-propyl-5-oxazolyl)-

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1H-Indole, 3-(2-propyl-5-oxazolyl)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound in aqueous buffer systems. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and validated protocols to ensure the success and reproducibility of your experiments.

Section 1: Understanding Your Compound: 1H-Indole, 3-(2-propyl-5-oxazolyl)-

Q1: Why is 1H-Indole, 3-(2-propyl-5-oxazolyl)- expected to be poorly soluble in aqueous buffers?

A1: The molecular structure of 1H-Indole, 3-(2-propyl-5-oxazolyl)- is the primary determinant of its low aqueous solubility. The molecule is composed of three key moieties: an indole ring, an oxazole ring, and a propyl group.

-

Indole Nucleus: The indole ring system is aromatic and predominantly non-polar, making it inherently hydrophobic. While it possesses a secondary amine (-NH-) capable of hydrogen bonding, the large bicyclic structure limits its favorable interactions with water.[1]

-

Propyl Group: This is a three-carbon alkyl chain (-CH₂CH₂CH₃) that significantly increases the lipophilicity (oil-loving nature) of the molecule, further disfavoring its dissolution in water.

-

Oxazole Ring: While containing nitrogen and oxygen atoms, the oxazole ring is also aromatic and contributes to the overall planarity and non-polar character of the compound.

This combination results in a molecule that is predicted to have a high octanol-water partition coefficient (logP), a key indicator of hydrophobicity. Such compounds strongly prefer to remain in a non-polar environment rather than dissolve in a polar solvent like water or a standard aqueous buffer.[2]

Section 2: First Steps - Preparing a Concentrated Stock Solution

Q2: What is the correct way to prepare a stock solution of 1H-Indole, 3-(2-propyl-5-oxazolyl)-?

A2: Given its poor aqueous solubility, a concentrated stock solution must first be prepared in a suitable organic solvent. This is a critical first step to enable subsequent dilutions into your aqueous experimental medium.

The choice of solvent is paramount. We recommend starting with a polar aprotic solvent known for its strong solubilizing power.[3]

Recommended Solvents for Stock Solution Preparation:

| Solvent | Notes | Recommended Storage |

| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing capacity for a wide range of hydrophobic compounds. Use anhydrous/low-water content DMSO to prevent compound degradation.[4] | -20°C or -80°C, desiccated |

| Ethanol (EtOH) | A good alternative, especially if DMSO is incompatible with the downstream assay. Less toxic to cells than DMSO at equivalent concentrations.[4][5] | -20°C or -80°C |

| Dimethyl Formamide (DMF) | Similar to DMSO in solubilizing power. Ensure it is purged with an inert gas.[4] | -20°C or -80°C, desiccated |

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

-

Weigh the Compound: Accurately weigh out the required mass of 1H-Indole, 3-(2-propyl-5-oxazolyl)- solid in a suitable vial. (Molecular Weight must be determined for your specific batch).

-

Add Solvent: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM).

-

Solubilize: Vortex the solution vigorously. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary. Ensure the solution is completely clear with no visible particulates.

-

Storage: Store the stock solution in small aliquots in tightly sealed, low-retention vials at -20°C or -80°C.[6] Protect from light by using amber vials or wrapping them in foil.[6] This prevents degradation and avoids repeated freeze-thaw cycles.

Section 3: Troubleshooting Aqueous Buffer Solubility - FAQs

Q3: My compound precipitates immediately when I dilute my DMSO stock into my aqueous buffer. What is happening and how can I fix it?

A3: This is the most common issue encountered with highly hydrophobic compounds and is a classic sign of the compound "crashing out" of solution. When the high-concentration DMSO stock is introduced into the aqueous buffer, the local concentration of the organic solvent is no longer sufficient to keep the compound dissolved. The compound, now in a predominantly water-based environment, rapidly precipitates.

Solutions:

-

Optimize Dilution Technique: The way you mix is critical. Never add the buffer to your stock. Instead, add the small volume of stock solution directly into the full volume of vortexing or rapidly stirring aqueous buffer.[3] This promotes rapid dispersion and minimizes localized high concentrations that trigger precipitation.

-

Use a Co-solvent System: This is the most direct and effective solution. A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, increases the overall solubilizing capacity of the final solution.[7]

Workflow for Troubleshooting Precipitation

Caption: Decision workflow for addressing compound precipitation.

Protocol 2: Co-Solvent Titration to Determine Optimal Concentration

-

Prepare Buffers: Prepare several aliquots of your target aqueous buffer containing a range of co-solvent concentrations (e.g., 1%, 2%, 5%, 10%, 20% DMSO or Ethanol).

-

Spike with Compound: To each buffer, add your concentrated stock solution to achieve the desired final concentration of 1H-Indole, 3-(2-propyl-5-oxazolyl)-. Use the rapid stirring method described above.

-

Observe: Let the solutions sit at the experimental temperature for a set period (e.g., 1-2 hours). Visually inspect for any signs of precipitation (cloudiness, particulates).

-

Determine Minimum Co-solvent Level: The lowest percentage of co-solvent that maintains a clear solution is your optimal concentration for this experiment. Always include a vehicle control with the same final co-solvent concentration in your experiments.[3]

Q4: Can I improve solubility by adjusting the pH of my buffer?

A4: Adjusting the pH is a powerful technique for ionizable compounds.[7] The strategy relies on converting a neutral, less soluble form of the compound into a charged, more soluble salt form.

For 1H-Indole, 3-(2-propyl-5-oxazolyl)-, there are two potential sites for ionization:

-

Indole N-H proton: This proton is very weakly acidic (pKa ≈ 17). Deprotonating it to form an anion would require extremely high pH levels (e.g., pH > 16), which are not compatible with biological experiments.

-

Oxazole Nitrogen: The nitrogen in the oxazole ring is very weakly basic (pKa of the conjugate acid is ~0.8). Protonating it to form a cation would require a very low pH (e.g., pH < 1), which is also not physiologically relevant.

Q5: My cell-based assay is sensitive to organic solvents. What are my options if I can't use more than 0.1% DMSO?

A5: This is a common and critical constraint. When co-solvents are not viable due to toxicity, you can turn to formulation excipients like surfactants or cyclodextrins. These agents improve solubility without relying on high concentrations of organic solvents.

-

Surfactants: These are amphiphilic molecules (e.g., Tween® 80, Solutol® HS-15) that, above a certain concentration (the critical micelle concentration), self-assemble into micelles in aqueous solution.[8] The hydrophobic core of the micelle encapsulates the insoluble compound, while the hydrophilic shell keeps the entire complex dissolved in the buffer.

-

Cyclodextrins: These are ring-shaped molecules made of sugar units (e.g., HP-β-CD, SBE-β-CD). They have a hydrophilic exterior and a hydrophobic inner cavity. The insoluble drug molecule can become trapped within this cavity, forming an "inclusion complex" that is water-soluble.[9][10]

Mechanism of Surfactant-Mediated Solubilization

Caption: Diagram of a drug molecule encapsulated in a surfactant micelle.

Q6: I'm worried my compound is degrading in solution, leading to inconsistent results. How can I assess and improve its stability?

A6: Compound stability is as important as solubility. Indole-containing compounds, in particular, can be susceptible to oxidative degradation, which may be indicated by a color change in the solution (e.g., yellowing).[6]

Assessing Stability:

The most reliable method is to use High-Performance Liquid Chromatography (HPLC).

Protocol 3: Basic HPLC Stability Assessment

-

Prepare Solution: Prepare your final working solution of the compound in the experimental buffer.

-

Time Zero (T=0) Sample: Immediately after preparation, take an aliquot, quench any potential reaction by diluting it 1:1 with a strong organic solvent like acetonitrile, and inject it into an HPLC system with a UV detector. Record the peak area of the parent compound.

-

Incubate: Keep the bulk of the working solution under your exact experimental conditions (e.g., 37°C, protected from light).

-

Time Point Samples: At various time points (e.g., 2, 4, 8, 24 hours), repeat step 2.

-

Analyze: Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease in the parent peak area indicates degradation.[6]

Improving Stability:

-

Fresh is Best: Always prepare solutions fresh for each experiment. Avoid storing dilute aqueous solutions for more than a day.[4]

-

Protect from Light: Store all stock and working solutions in amber vials or wrapped in foil.[6]

-

Control Temperature: Store stocks at -80°C for long-term stability. If degradation occurs at 37°C, consider if a shorter experiment duration is possible.

-

Use Antioxidants: In some cases, adding a mild antioxidant like ascorbic acid to the buffer can prevent oxidative degradation, but you must first validate that the antioxidant does not interfere with your assay.[6]

References

-

Jadhav, M., et. al. (2020). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

-

ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

-

Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]

-

Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

-

World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1). [Link]

- Google Patents. (1989). Process of preparing purified aqueous indole solution.

-

Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. [Link]

-

ResearchGate. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. [Link]

Sources

- 1. Indole:Chemical Properties and Production_Chemicalbook [chemicalbook.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds [solarbio-global.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. ijpbr.in [ijpbr.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]